
(1-ethyl-1H-indol-6-yl)methanamine
説明
(1-ethyl-1H-indol-6-yl)methanamine, also known as 1-ethyl-6-methoxyindole, is an organic compound belonging to the indole family. It is a colorless, odorless, and crystalline solid, and has been the subject of much scientific research due to its many applications in the field of chemistry. In particular, it has been used in the synthesis of a variety of compounds, and has been studied for its potential use in laboratory experiments.
科学的研究の応用
Biased Agonism for Therapeutic Activity
- 5-HT1A Receptor-Biased Agonists : Novel derivatives, such as 1-(1-benzoylpiperidin-4-yl)methanamine, have high affinity and selectivity for serotonin 5-HT1A receptors. They exhibit distinct signaling pathways, resulting in varied therapeutic effects like antidepressant-like actions, with potential for reduced side effects (Sniecikowska et al., 2020).
Anticonvulsant Properties
- Novel Schiff Bases : Schiff bases derived from 3-aminomethyl pyridine and compounds like N-{(1H-indol-3-yl)methylene}(pyridin-3-yl) methanamine showed significant anticonvulsant activity in various models, indicating potential use in seizure management (Pandey & Srivastava, 2011).
Access to Underexplored Core Structures
- Iso-Pictet-Spengler Reactions : The iso-Pictet-Spengler reaction with compounds like (1H-indol-4-yl)methanamine enables access to underexplored indole-based core structures, significant in medicinal chemistry (Schönherr & Leighton, 2012).
Synthesis Techniques
- Novel Synthesis Approaches : New methods for synthesizing indol-2-yl-methanamine derivatives, starting from phenylacetic acids, offer a straightforward approach for generating various substituted compounds, potentially useful in pharmacological research (Schlosser et al., 2015).
SIRT1 Inhibition for Anticancer Activity
- Indole-Based Small Molecules : Compounds like 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives exhibit potent growth inhibitory action against cancer cell lines, indicating their potential as anticancer agents through SIRT1 enzyme inhibition (Panathur et al., 2013).
Chemical Intermediate for Pharmacological Properties
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine : This compound serves as an intermediate for various 1-(indolin-5-yl)methanamines, which may have significant pharmacological properties (Ogurtsov & Rakitin, 2021).
Antimicrobial Activity
- Antimicrobial Derivatives : Compounds like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have shown variable degrees of antimicrobial activity, making them candidates for further study in this field (Visagaperumal et al., 2010).
Novel Synthetic Routes
- Efficient Synthesis in Water : The treatment of indoles with aldehydes and nitrobenzenes in water using indium yields 3-Indolyl-methanamines efficiently, offering a novel synthesis route (Das et al., 2013).
作用機序
Target of Action
The primary targets of (1-ethyl-1H-indol-6-yl)methanamine It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that the presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable . This could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
生化学分析
Biochemical Properties
(1-ethyl-1H-indol-6-yl)methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Specific enzymes and proteins that this compound interacts with include cytochrome P450 enzymes, which are crucial for its metabolism and biotransformation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in cellular functions . Additionally, it can activate transcription factors that regulate the expression of genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies indicate that the compound undergoes metabolic degradation, which can affect its efficacy and duration of action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular functions, such as enhanced cell proliferation and survival . At high doses, this compound can induce toxic or adverse effects, including apoptosis and necrosis . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its therapeutic efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells . Additionally, binding proteins can sequester the compound in specific tissues, influencing its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
(1-ethylindol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13/h3-7H,2,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYYSQZXWJBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)
![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)

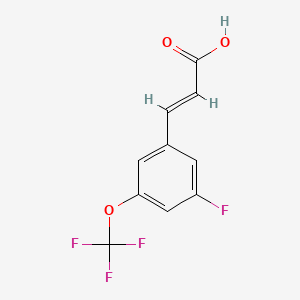

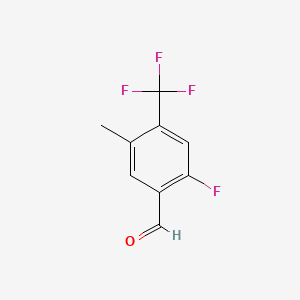

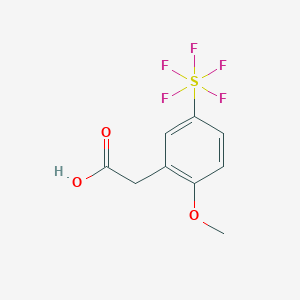
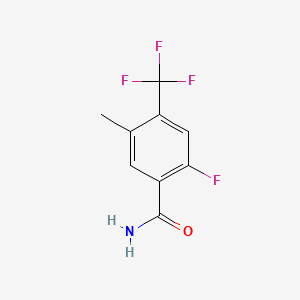
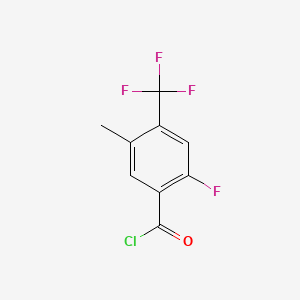
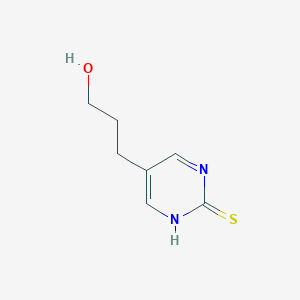
![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)
